molecular formula C28H27N5O4 B2650969 N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-2-oxoindoline-5-sulfonamide CAS No. 1351834-37-1

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-2-oxoindoline-5-sulfonamide

Cat. No. B2650969
CAS RN: 1351834-37-1
M. Wt: 497.555
InChI Key: KTJCOYBGHPCNSQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-2-oxoindoline-5-sulfonamide, also known as BSI-201, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and maintenance of genomic stability. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Organic Synthesis: This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

Green Chemistry: It has also been used in an efficient greener approach for N-acylation of amines in water using benzotriazole chemistry .

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-2-oxoindoline-5-sulfonamide

Anti-Tubercular Compounds: Benzothiazole-based compounds, such as this one, have been synthesized for their potential use as anti-tubercular agents . These compounds have shown promising results in inhibiting the growth of M. tuberculosis.

Anticancer and Anti-inflammatory Agents: Novel benzothiazole derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents . These compounds have shown significant inhibition of the proliferation of various cancer cell lines and decreased the activity of inflammatory factors IL-6 and TNF-α.

QSAR Modeling: This compound has been used in QSAR (Quantitative Structure-Activity Relationship) modeling, which is a method to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .

Antimicrobial Activity: Benzothiazole derivatives have also been synthesized and screened for their antimicrobial activity .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4/c1-18-4-7-20(8-5-18)25-31-28(37-32-25)22-3-2-12-29-26(22)33-13-10-21(11-14-33)27(34)30-16-19-6-9-23-24(15-19)36-17-35-23/h2-9,12,15,21H,10-11,13-14,16-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJCOYBGHPCNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

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